3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrimidine ring substituted with ethyl and fluorine groups, linked to a pyrrolidine ring and a benzonitrile moiety
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Biochemical pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects. Compounds with pyrrolidine rings have been found to interact with various biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Pyrimidine Ring: The starting material, 4-chloro-6-ethyl-5-fluoropyrimidine, can be synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a suitable pyrrolidine precursor.
Coupling with Benzonitrile: The final step involves coupling the pyrrolidine derivative with benzonitrile under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative used as a building block in the synthesis of bio-active compounds.
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide: A related compound with a pyridine ring instead of benzonitrile.
Uniqueness
3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-2-15-16(19)17(22-11-21-15)25-14-6-7-23(10-14)18(24)13-5-3-4-12(8-13)9-20/h3-5,8,11,14H,2,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOZJXEDVHDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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